molecular formula C24H18FN3O2 B612099 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide CAS No. 1285515-21-0

2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide

Cat. No. B612099
M. Wt: 399.43
InChI Key: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in a biological or chemical context.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

  • Synthesis and Process Improvement : An improved process for synthesizing related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, has been developed. This process focuses on optimizing reaction conditions to achieve higher yields, which is crucial for the efficient production of these compounds (H. Dian, 2010).

  • Application in Organic Chemistry : Studies have shown that related pyridine derivatives can act as directing groups for C-H bond amination, a critical reaction in organic synthesis. This can facilitate the effective amination of benzamide derivatives, highlighting the compound's role in complex organic synthesis (Hong-Yi Zhao et al., 2017).

  • Luminescent Properties : Certain pyridyl substituted benzamides exhibit unique luminescent properties and can respond to various stimuli. These properties make them potentially useful for applications in materials science and nanotechnology (A. Srivastava et al., 2017).

  • Anticancer Potential : Some related compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have shown promise in anticancer applications. They have been studied for their ability to interact with tubulin and inhibit its polymerization, which is a key mechanism in cancer treatment (R. Jayarajan et al., 2019).

  • Neuropharmacology : Some benzamide derivatives have been explored for their potential role in modulating feeding behavior and other neural processes. This indicates potential applications in the development of drugs for eating disorders and other neurological conditions (L. Piccoli et al., 2012).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves predicting or suggesting future research directions based on the current knowledge of the compound.


properties

IUPAC Name

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide

CAS RN

1285515-21-0
Record name GSK-2578215A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2578215A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(2-Fluoro-4-pyridinyl)boronic acid (425 mg, 3.02 mmol), bis(triphenylphosphine)palladium(II) chloride (70.6 mg, 0.10 mmol) and sodium carbonate (1066 mg, 10.06 mmol) as a solution in 2 ml of water was added to a solution of 5-bromo-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide (may be prepared as described in example 2; 771 mg, 2.01 mmol) in 1,2-dimethoxyethane (20 ml). The mixture was heated to reflux for 2 hours. The mixture was diluted with ethyl acetate (50 ml) and water (50 ml). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×50 ml). The organics were combined and evaporated. The residue was purified by chromatography on silica eluting with 0-10% methanol/dichloromethane 1% ammonia to yield the title compound as an off-white solid. 500 mg.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
1066 mg
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70.6 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
2
Citations
AD Reith, P Bamborough, K Jandu, D Andreotti… - Bioorganic & medicinal …, 2012 - Elsevier
Leucine-rich repeat kinase 2 (LRRK2) is a promising therapeutic target for some forms of Parkinson’s disease. Here we report the discovery and characterization of 2-arylmethyloxy-5-…
Number of citations: 163 www.sciencedirect.com
X Deng, HG Choi, SJ Buhrlage… - Expert opinion on …, 2012 - Taylor & Francis
Introduction: Leucine-rich repeat kinase 2 (LRRK2) has received considerable attention since the discovery of LRRK2 mutations in families with dominantly inherited Parkinson's …
Number of citations: 53 www.tandfonline.com

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